ICI-199441
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Overview
Description
- It exhibits analgesic effects and has been studied for its potential therapeutic applications .
- The compound’s chemical structure is represented as follows: !this compound Chemical Structure
ICI-199441: is a potent and selective κ-opioid receptor agonist.
Preparation Methods
- Synthetic routes for ICI-199441 have been reported, but specific details are not widely available in the literature.
- Industrial production methods may involve modifications of existing synthetic routes or proprietary processes.
Chemical Reactions Analysis
- ICI-199441 likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions remain undisclosed.
- Major products formed from these reactions are not explicitly documented.
Scientific Research Applications
Chemistry: ICI-199441 serves as a valuable tool for studying κ-opioid receptor function and ligand-receptor interactions.
Biology: Researchers explore its impact on neuronal signaling pathways and pain modulation.
Medicine: Investigations focus on its potential as an analgesic and its effects on ischemia/reperfusion resistance in the heart.
Industry: While not directly used in industry, its study contributes to drug development and understanding opioid receptor pharmacology.
Mechanism of Action
- ICI-199441 exerts its effects by selectively binding to κ-opioid receptors.
- Molecular targets include κ-opioid receptors, leading to downstream signaling events.
- Specific pathways involved require further investigation.
Comparison with Similar Compounds
- ICI-199441 stands out due to its κ-opioid receptor selectivity.
- Similar compounds include U-50488, nalbuphine, and other κ-opioid receptor ligands.
Properties
Molecular Formula |
C21H24Cl2N2O |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide |
InChI |
InChI=1S/C21H24Cl2N2O/c1-24(21(26)14-16-9-10-18(22)19(23)13-16)20(15-25-11-5-6-12-25)17-7-3-2-4-8-17/h2-4,7-10,13,20H,5-6,11-12,14-15H2,1H3/t20-/m1/s1 |
InChI Key |
AEJOEPSMZCEYJN-HXUWFJFHSA-N |
Isomeric SMILES |
CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Synonyms |
ICI 199,441 ICI 199441 ICI-199441 N-(2-(N-methyl-3,4-dichlorophenylacetamido)-2-phenylethyl)pyrrolidine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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